4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
Properties
IUPAC Name |
4-benzyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c16-13-12-6-8-17-14(12)18-9-7-15(13)10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPLQBJPWQIERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Cyclization
A widely employed method involves the cyclization of thioamide precursors. For example, Guo et al. demonstrated that thioamides treated with iodine in hexafluoroisopropanol (HFIP) undergo intramolecular dehydrogenative C–S bond formation to yield thiazepines. Adapting this protocol:
Synthesis of Thioamide Precursor :
- React 3-aminothiophene-2-carboxylate with benzyl bromide to introduce the benzyl group.
- Convert the ester to a thioamide using Lawesson’s reagent.
Cyclization :
- Treat the thioamide with iodine (1 equiv) in HFIP at room temperature.
- Purify via silica gel chromatography to isolate the product.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | HFIP |
| Temperature | 25°C |
| Reaction Time | 1 hour |
| Yield | 68–72% |
This method avoids metal catalysts, simplifying purification and reducing costs.
Benzyl Group Incorporation via Alkylation
An alternative route introduces the benzyl group post-cyclization. For instance, El-Bayouki et al. synthesized the thiazepine core first, followed by N-alkylation with benzyl chloride:
Core Synthesis :
- Condense 2-mercaptothiophene-3-carboxylic acid with 1,2-diaminoethane to form the dihydrothiazepinone ring.
N-Alkylation :
- React the secondary amine with benzyl chloride in the presence of K2CO3 in DMF.
- Heat at 80°C for 12 hours.
Optimization Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K2CO3 | DMF | 80°C | 65% |
| Cs2CO3 | DMF | 100°C | 58% |
| NaH | THF | 60°C | 45% |
K2CO3 in DMF provided the highest yield due to superior solubility and base strength.
Transition-Metal-Catalyzed Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable regioselective coupling of halogenated thiazepines with benzylzinc reagents. A patent by CN104395315A detailed similar strategies for pyrrolopyrimidines, adaptable here:
Halogenation :
- Brominate the thiazepine at position 4 using N-bromosuccinimide (NBS).
Negishi Coupling :
- React 4-bromo-thiazepine with benzylzinc chloride (1.2 equiv) using Pd(PPh3)4 (5 mol%) in THF.
Typical Results :
| Catalyst Loading | Temperature | Yield |
|---|---|---|
| 5 mol% Pd(PPh3)4 | 60°C | 78% |
| 2 mol% PdCl2 | 80°C | 62% |
This method offers excellent regiocontrol but requires stringent anhydrous conditions.
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis (from analogous compounds) confirms the boat conformation of the thiazepine ring and the equatorial orientation of the benzyl group.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Effects
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| HFIP | 16.7 | 72% |
| DCM | 8.9 | 55% |
| DMF | 36.7 | 63% |
HFIP’s high polarity stabilizes transition states, enhancing cyclization efficiency.
Applications and Derivatives
While 4-benzyl-3,4-dihydrothieno[3,2-f]thiazepin-5(2H)-one’s biological activity remains understudied, analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or thiazepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazepine compounds .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that thiazepine derivatives exhibit antimicrobial properties. Compounds similar to 4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one have been evaluated for their effectiveness against various bacterial strains. Studies suggest that modifications to the benzyl group can enhance activity against resistant strains of bacteria .
- Anticancer Properties : Some derivatives of thiazepines have shown promise in cancer treatment by inhibiting cell proliferation in various cancer cell lines. The specific mechanism often involves the modulation of cell cycle regulators and apoptosis pathways .
- Neuroprotective Effects : There is emerging evidence that compounds within this chemical class may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Synthetic Utility
The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic synthesis. For instance, it can be used to synthesize oxazolidinones and other biologically active compounds through established organic reactions .
Case Study 1: Synthesis of Antimicrobial Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazepine derivatives from this compound. The derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the benzyl moiety significantly enhanced antimicrobial activity compared to the parent compound .
Case Study 2: Anticancer Activity Evaluation
Another study explored the anticancer potential of thiazepine derivatives derived from this compound. The compound was modified to create analogs that were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that some derivatives induced apoptosis more effectively than standard chemotherapeutic agents .
Comparison Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one with structurally related thiazepine derivatives, focusing on substituents, synthetic methods, and pharmacological relevance.
Fluorinated Benzyl Analogs
- 4-(4-Fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS 478080-74-9): Structural Difference: A fluorine atom at the para-position of the benzyl group. Synthesis: Similar to the parent compound but using 4-fluorobenzyl halides during alkylation steps.
- 4-(3-Fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS 478080-77-2): Structural Difference: Fluorine at the meta-position. Commercial Availability: Highlighted by suppliers like Ambeed, Inc., suggesting interest in halogenated analogs for drug discovery .
Pyrido[3,2-f][1,4]thiazepin-5-ones
- Key Examples: 8-Hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones (e.g., compounds 4a-c). Structural Difference: Replaces the thieno ring with a pyridine moiety. Synthesis: Microwave-assisted reactions achieve higher yields (70–85%) in 10–15 minutes vs. traditional methods (48 hours, 50–60% yields) . Reactivity: The pyridine ring enables unique coupling reactions with arenediazonium chlorides, leading to ring-contraction products (e.g., 14) .
1,4-Benzothiazepin-5(4H)-ones
- Structural Difference: A benzene ring replaces the thieno system. Applications: Intermediate for dipeptidyl peptidase-IV inhibitors and antihypertensive agents . Conformational Flexibility: The benzo ring may reduce planarity compared to the fused thieno system, affecting target binding.
Complex Derivatives with Extended Substituents
- 6-(3-((E)-2,3-Dihydro-2-(3,4-dimethoxyphenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)pyridazin-3(2H)-one (4b): Structural Difference: Incorporates a dimethoxyphenyl group and pyridazine moiety. Pharmacological Potential: Enhanced π-π stacking and hydrogen-bonding capacity due to methoxy and amino groups .
Coumarin-Fused Benzodiazepines (e.g., 4g, 4h) :
Table 1: Comparative Analysis of Thiazepine Derivatives
Key Findings and Implications
Substituent Effects : Fluorination on the benzyl group improves drug-like properties (e.g., bioavailability), while bulkier groups (e.g., coumarin) expand pharmacological scope .
Structural Flexibility: Thieno systems offer rigidity compared to benzo or pyrido cores, which may influence binding specificity in biological targets .
Biological Activity
4-Benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and tyrosinase inhibitory activities, supported by various studies and data.
- Chemical Formula : C14H13NOS2
- Molecular Weight : 275.39 g/mol
- CAS Number : 339105-89-4
- Purity : >90% .
1. Antimicrobial Activity
Research has demonstrated that derivatives of thieno[3,2-f][1,4]thiazepin compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : A study indicated that certain thieno derivatives showed potent activity against various bacterial strains, suggesting potential as antimicrobial agents .
- Mechanism of Action : The mechanism typically involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
2. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production; thus, its inhibition is crucial for treating hyperpigmentation disorders.
- Inhibition Studies : Compounds related to 4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin have been shown to inhibit mushroom tyrosinase effectively. One analog demonstrated an inhibition potency significantly higher than kojic acid .
| Compound | IC50 (µM) | Comparison with Kojic Acid |
|---|---|---|
| Analog 1 | 0.05 | Weaker |
| Analog 3 | 0.01 | Stronger |
| Kojic Acid | 0.02 | Baseline |
- Cell-Based Assays : In B16F10 murine melanoma cells, the tested analogs reduced melanin production significantly, confirming their potential in dermatological applications .
3. Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds that can modulate this response are valuable.
- Research Insights : Certain thiazepine derivatives have shown promise in reducing inflammatory markers in vitro. This activity is attributed to the modulation of cytokine production and inhibition of inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thieno derivatives against Gram-positive and Gram-negative bacteria. The results indicated that:
- Efficacy : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- : These findings support the potential use of this compound in developing new antimicrobial agents.
Case Study 2: Skin Whitening Agents
Another study focused on the use of thiazepine analogs as skin whitening agents due to their tyrosinase inhibitory effects.
- Results : The analogs demonstrated a reduction in melanin synthesis by up to 75% compared to untreated controls.
- Implications : This suggests a potential application in cosmetic formulations aimed at reducing hyperpigmentation.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
- ¹H/¹³C-NMR : Assigns proton environments (e.g., benzyl protons at δ 4.2–4.5 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 316).
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., CCDC deposition codes in ).
Note : For ambiguous signals, 2D NMR (COSY, HSQC) is recommended to resolve overlaps .
Basic: What biological screening models are used to evaluate its activity?
Methodological Answer:
Common preclinical models include:
- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents, with neurotoxicity assessed via rotorod assays .
- Enzyme Inhibition : Assays targeting GABA receptors or voltage-gated ion channels, using radioligand binding studies.
- Acute Toxicity : OECD guidelines for oral administration (e.g., LD₅₀ determination) .
Key Finding : Substituents like 3-chlorophenyl enhance anticonvulsant activity (ED₅₀ = 12.7 mg/kg in MES) with reduced neurotoxicity .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
SAR studies focus on:
Core Modifications : Replacing the thiophene ring with pyridine (e.g., pyrido-thiazepines) alters electron density and bioavailability .
Substituent Effects :
Q. Table 2: SAR Trends for Anticonvulsant Activity
| Substituent (Position) | Activity (MES ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
|---|---|---|
| 5-NO₂ | 14.2 | 112 |
| 5-Cl | 12.7 | 135 |
| 5-OCH₃ | 28.5 | >200 |
| Data from |
Advanced: What computational strategies predict binding modes?
Methodological Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ receptor subunits (PDB ID: 6X3T).
MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.
QSAR Models : CoMFA/CoMSIA to correlate logP and polar surface area with bioavailability .
Key Insight : The benzyl group forms hydrophobic interactions with Leu 99 and Thr 142 residues, critical for anticonvulsant activity .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MES stimulus intensity).
- Metabolic Differences : Use species-specific liver microsomes to assess metabolite profiles.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance .
Case Study : Compound 6e showed ED₅₀ = 12.7 mg/kg in MES but no activity in scPTZ, highlighting model-specific efficacy .
Advanced: What crystallographic tools resolve ambiguous structures?
Methodological Answer:
- SHELXT : Automates space-group determination from single-crystal data, ideal for triclinic or monoclinic systems .
- Olex2 : Refines hydrogen-bonding networks and thermal displacement parameters.
- CCDC Deposition : Validate structural novelty via Cambridge Structural Database cross-referencing .
Advanced: How to optimize reaction yields in scale-up synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
